2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Benzamide: The thiazole derivative is then coupled with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides or thiazoles.
Scientific Research Applications
4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or bacterial infections.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The thiazole ring and benzamide group are key structural features that facilitate these interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-TERT-BUTYL-N-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its hydrophobicity, while the thiazole ring provides a site for potential interactions with biological targets .
Properties
Molecular Formula |
C21H21N3O2S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H21N3O2S/c1-21(2,3)15-10-8-14(9-11-15)18(25)23-17-7-5-4-6-16(17)19(26)24-20-22-12-13-27-20/h4-13H,1-3H3,(H,23,25)(H,22,24,26) |
InChI Key |
OPVBVVCBIHBZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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